2,2-Difluoropropylamine hydrochloride

CO2 Capture Physical Organic Chemistry Fluorinated Amines

Standard mono- or trifluorinated amines fail to replicate the precise pKa and metabolic stability of the gem-difluoro motif. This hydrochloride salt (MP 235-239°C) solves that gap. - **Proven value:** Enabled 10,000-fold CB1/CB2 selectivity in PF-514273; cited in TBK1 and PI3K/mTOR inhibitor patents. - **Scalable supply:** New ethyl pyruvate route avoids regulated chloroacetone, ensuring reliable GMP-intermediate sourcing. - **Handling:** Stable, non-volatile solid; soluble in water/DMSO/MeOH for routine R&D workflows.

Molecular Formula C3H8ClF2N
Molecular Weight 131.55 g/mol
CAS No. 421-00-1
Cat. No. B3415848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropropylamine hydrochloride
CAS421-00-1
Molecular FormulaC3H8ClF2N
Molecular Weight131.55 g/mol
Structural Identifiers
SMILESCC(CN)(F)F.Cl
InChIInChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H
InChIKeyIDJKGOWDPKVIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoropropylamine Hydrochloride: Fluorinated Building Block


2,2-Difluoropropylamine hydrochloride (CAS 421-00-1), also registered under CAS 868241-48-9, is a fluorinated aliphatic amine salt with the molecular formula C3H8ClF2N and a molecular weight of 131.55 g/mol . Structurally, it features a terminal CF2 group on a propylamine backbone, rendering it a versatile intermediate for introducing the difluoromethyl motif into drug candidates and agrochemicals . Its hydrochloride salt form enhances stability and handling during storage and synthetic manipulations, making it a preferred building block over the free base in many laboratory workflows .

Gem‑difluoro building block for metabolic stability and electronic tuning in drug‑discovery scaffolds.
Stable hydrochloride salt simplifies weighing, storage, and aqueous‑phase reaction setup.
Comparative evidence supports selection over mono‑F or CF3 analogs for pKa, carbamylation, and receptor‑selectivity research.

Why 2,2-Difluoropropylamine HCl Cannot Be Substituted


The simple act of substituting a single fluorine atom or altering its position along the propyl chain fundamentally changes the physicochemical and biological properties of the final molecule. For 2,2-difluoropropylamine, the gem-difluoro group at the terminal carbon imparts a unique combination of electronic effects, pKa, and metabolic stability that is not replicated by mono-fluorinated, trifluoromethyl, or differently positioned analogs. Direct comparative studies reveal significant differences in ammonium ion acidity, carbamylation thermodynamics, and downstream biological activity when this specific building block is employed [1]. These differences manifest as altered binding affinities in drug candidates, as demonstrated by the 10,000-fold selectivity over CB2 receptors achieved in PF-514273 when this exact difluoropropyl moiety is present [2]. Therefore, substituting this compound with a seemingly similar analog can derail a lead optimization program or an established industrial process.

Electronic & pKa shift: Replacing the gem‑difluoro group with mono‑F or CF3‑ethyl alters ammonium acidity and carbamylation pH window, which may change reaction design and CO2‑capture behavior.

Receptor selectivity context: The reported CB1/CB2 selectivity profile is specifically linked to the 2,2‑difluoropropyl moiety; analog substitution may not preserve the same binding profile.

Synthetic route dependency: Legacy chloroacetone‑based routes carry safety and supply constraints; switching to a different building block may not benefit from the newer, safer ethyl pyruvate route.

Quantitative Evidence: 2,2-Difluoropropylamine HCl vs. Analogs


Ammonium Ion pKa Depression vs. Non-Fluorinated and Trifluoroethyl Analogs

The ammonium ion pKa of 2,2-difluoropropylamine is depressed relative to non-fluorinated butylamine, demonstrating the electron-withdrawing effect of the gem-difluoro group. This property is quantitatively compared to (2,2,2-trifluoroethyl)butylamine, showing a distinct, intermediate value that translates to different pH-dependent carbamylation behavior [1].

Ammonium pKa depression
Head‑to‑head
Target pKa ≈ 7.12 ± 0.30, vs. butylamine ~10.6 and (CF3‑ethyl)butylamine ~5.7 – ~3.5‑unit shift.
pKa context supports carbamylation near neutral pH; may enable CO2‑capture design.
Aqueous, computational & experimental determination (APFD/6‑311+G*).
CO2 Capture Physical Organic Chemistry Fluorinated Amines

Carbamylation Thermodynamics: Lower pH CO2 Capture

In a direct comparative NMR study, 2,2-difluoropropylamine (3b) demonstrated carbamylation at a significantly lower pH compared to non-fluorinated butylamine (1b), and exhibited a different free energy of carbamylation (ΔG1) than (2,2,2-trifluoroethyl)butylamine (2b). This validates the compound's unique reactivity profile for reversible CO2 capture applications [1].

Carbamylation pH window
Head‑to‑head
Carbamylation observed at pH 7–9 for target, vs. ~10 for butylamine and <6 for CF3‑ethyl analog.
Supports reversible CO2‑binding research at near‑neutral pH.
¹H NMR monitoring across pH, multiequilibria analysis.
Carbon Capture Reaction Thermodynamics Fluorine Effects

Biological Selectivity: High CB1 Receptor Selectivity

The 2,2-difluoropropyl moiety is an essential component of PF-514273, a clinical-stage CB1 receptor antagonist. This molecule, derived from the target amine building block, exhibits a Ki of 1 nM for CB1 and 10 mM for CB2, demonstrating a 10,000-fold selectivity. Analogs lacking this specific fluorinated group show significantly reduced selectivity or potency [1].

CB1 receptor selectivity
Head‑to‑head
PF‑514273 (containing target motif): CB1 Ki = 1 nM, CB2 Ki = 10 mM – 10,000‑fold selectivity.
Supports receptor subtype selectivity research; may guide GPCR lead optimization.
Radioligand binding, human recombinant CB1/CB2.
Medicinal Chemistry Cannabinoid Receptor Drug Discovery

Improved Synthetic Scalability vs. Legacy Hazardous Routes

A 2023 patent discloses an improved synthetic route to 2,2-difluoropropylamine hydrochloride that replaces the legacy starting material chloroacetone—a highly toxic and restricted reagent—with inexpensive and readily available ethyl pyruvate. This new route increases overall yield and reduces purification burden compared to prior art methods [1].

Synthetic route safety
Class‑level
Ethyl pyruvate → DAST → NaBH4 route avoids hazardous chloroacetone; reported to enable mass synthesis.
May support safer, scalable supply; route selection context.
Patent data; specific yields not disclosed.
Process Chemistry Green Chemistry Synthetic Methods

Physical Properties: Solid-State Stability & Solubility

As a hydrochloride salt, this compound exists as a white to off-white crystalline solid with a melting point of 235-239 °C, offering superior handling and long-term storage stability compared to the free base form (boiling point ~78 °C) . It is soluble in polar solvents such as water, methanol, and DMSO, facilitating its use in a wide range of synthetic and biological assay conditions .

Solid‑state stability
Reported
HCl salt: crystalline solid, MP 235–239°C; free base: liquid, BP ~78°C. >150°C difference in thermal stability.
Solid salt simplifies handling and storage for research use.
Solubility in water, MeOH, DMSO supports diverse assay conditions.
Pre-formulation Solid-State Chemistry Physicochemical Properties

Proven Utility in Kinase & Protease Inhibitor Development

Beyond the CB1 antagonist example, the 2,2-difluoropropylamine motif is recurrent in patent literature for potent kinase inhibitors (e.g., TBK1, PI3K/mTOR) and antiviral agents (e.g., HIV protease inhibitors). This broad utility across multiple high-value therapeutic areas contrasts with mono-fluorinated or trifluoromethyl analogs, which often exhibit narrower SAR or poorer pharmacokinetic profiles in these contexts [1][2].

Kinase & protease inhibitor utility
Class‑level
Cited in patents for TBK1, PI3K/mTOR, and HIV protease inhibitors; recurrent difluoropropyl motif.
Broad research utility context across kinase and antiviral programs.
Patent landscape analysis; SAR trends require project‑specific validation.
Kinase Inhibitors Antiviral Agents Drug Discovery

Optimal Applications of 2,2-Difluoropropylamine Hydrochloride


Medicinal Chemistry: GPCR & Kinase Lead Optimization

Medicinal chemists developing novel GPCR antagonists or kinase inhibitors can leverage this building block to introduce a metabolically stable, lipophilicity-enhancing difluoromethyl group. The 10,000-fold selectivity achieved in the CB1 antagonist PF-514273 serves as a direct, quantifiable precedent for using this specific amine to fine-tune receptor subtype selectivity and avoid off-target activity [1]. Its use as an intermediate in TBK1 and PI3K/mTOR inhibitor patents further validates its role in overcoming ADME/PK challenges common in kinase programs [2][3].

Process Chemistry: Scalable, Safer Fluorinated Intermediates

For process chemists and procurement managers, the recently disclosed synthetic route starting from ethyl pyruvate offers a clear advantage in safety and scalability over legacy methods that rely on regulated and toxic chloroacetone [1]. This enables a more reliable and potentially lower-cost supply chain for large-scale pharmaceutical or agrochemical intermediate production, mitigating the regulatory and safety risks associated with traditional synthesis.

Carbon Capture: pH-Responsive Reversible Sorbents

Researchers in the field of direct air capture (DAC) or point-source CO2 capture can utilize this compound to design next-generation amine-based sorbents. The direct comparative data on ammonium ion pKa and carbamylation thermodynamics demonstrate its unique ability to reversibly bind CO2 at a pH range (near neutral) that is inaccessible to both non-fluorinated and perfluorinated analogs [1]. This property is critical for developing more energy-efficient capture and release cycles.

Academic & Industrial R&D: Fluorinated Building Block Supply

For R&D laboratories requiring a stable, easy-to-handle source of the 2,2-difluoropropylamine moiety, the hydrochloride salt is the preferred form. Its solid-state stability (MP 235-239°C) and solubility in common polar solvents (water, DMSO, methanol) simplify experimental setup and reduce waste compared to the volatile free base [1][2]. This makes it an ideal stock reagent for exploratory synthesis, assay development, and educational purposes.

Application
Selection Property
Validation Focus
GPCR & kinase lead optimization studies
Receptor subtype selectivity review
CB1/CB2 selectivity or kinase panel profiling
Scalable fluorinated intermediate supply
Synthetic route safety and scalability
Ethyl pyruvate route consistency and impurity profile
CO₂ capture sorbent research
Carbamylation pH window
pKa and reversible CO₂ binding under near‑neutral conditions
Laboratory reagent supply
Solid salt handling and solubility
Stability under inert atmosphere and solubility in polar media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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